physical and chemical properties of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
physical and chemical properties of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
As a Senior Application Scientist overseeing early-stage lead optimization and synthetic methodology, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic (PK) viability. The compound 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (CAS: 637015-71-5) represents a masterclass in structural design for medicinal chemistry. By integrating a highly nucleophilic aliphatic amine with an electron-rich pyridine core, this bifunctional building block serves as a critical intermediate for synthesizing central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.
This whitepaper dissects the physicochemical rationale behind utilizing this specific scaffold, details self-validating synthetic workflows, and explores the mechanistic advantages of the "phenyl-pyridyl switch."
Structural Rationale and Physicochemical Profiling
The architecture of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is defined by three distinct functional domains:
-
The Pyridine Core: Acts as a bioisostere for benzenoid rings, reducing overall lipophilicity (LogP) while introducing a hydrogen-bond acceptor.
-
The N,N-Dimethylamino Group (C2 Position): Exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density on the pyridine nitrogen, elevating its pKa and improving aqueous solubility at physiological pH without violating Lipinski’s Rule of Five [1].
-
The 2-Aminoethyl Group (C5 Position): Provides a highly reactive, unhindered primary aliphatic amine (pKa ~9.5–10.0) that mimics endogenous biogenic amines like histamine and dopamine, making it an ideal anchor point for derivatization.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine |
| CAS Registry Number | 637015-71-5 |
| Molecular Formula | C9H15N3 |
| Monoisotopic Mass | 165.1266 Da |
| Hydrogen Bond Donors | 1 (Primary aliphatic amine) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Dimethylamino N, Primary amine N) |
| Topological Polar Surface Area | ~38.9 Ų |
Data synthesized from established cheminformatics databases [1].
The Phenyl-Pyridyl Switch: Mechanistic Advantages
In drug discovery, replacing a phenyl ring with a pyridine ring—known as the "phenyl-pyridyl switch"—is a privileged strategy to rescue failing lead compounds [2]. When utilizing 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine to replace a standard phenethylamine moiety, the structural logic is profound. The introduction of the basic pyridine nitrogen disrupts the flat, highly lipophilic π -stacking that often leads to poor kinetic solubility and off-target promiscuity (such as hERG liability). Furthermore, the pyridine nitrogen provides a new directional vector for binding with target kinase hinge regions or GPCR transmembrane domains [3].
Fig 1: Physicochemical and pharmacological advantages of the phenyl-pyridyl switch.
Experimental Workflows & Protocols
To leverage this compound effectively, synthetic and analytical protocols must be rigorously controlled. Below are field-proven, self-validating methodologies for utilizing 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine.
Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)
Causality & Logic: The primary aliphatic amine is vastly more nucleophilic than the sterically hindered, resonance-delocalized dimethylamino group. Therefore, no protecting groups are required on the pyridine core. We utilize HATU and DIPEA to rapidly generate an active OAt ester from the carboxylic acid partner, minimizing the risk of chiral epimerization [4].
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Note: Excess base is critical to ensure complete deprotonation of the acid and to neutralize the hexafluorophosphate salts generated by HATU.
-
Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes to pre-form the highly reactive OAt ester.
-
Nucleophilic Attack: Add 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine (1.1 eq). The slight excess ensures complete consumption of the valuable carboxylic acid partner. Stir for 2 hours.
-
Self-Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the acid peak and appearance of the [M+H]+ mass corresponding to the target amide.
-
Workup: Quench the reaction with deionized water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (to remove HOAt byproducts) and brine (to remove residual DMF). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Fig 2: HATU-mediated chemoselective amidation workflow for the primary amine.
Protocol B: Kinetic Solubility Profiling Assay
Causality & Logic: To empirically validate the solubility advantage conferred by the dimethylaminopyridine core, a kinetic solubility assay is preferred over a thermodynamic one. Kinetic solubility mimics the conditions of high-throughput in vitro biological screening, where compounds are spiked from DMSO stocks into aqueous buffers.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a precise 10 mM stock solution of the synthesized derivative in 100% molecular-biology grade DMSO.
-
Aqueous Spiking: Add 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a final theoretical concentration of 200 µM (2% DMSO final).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking at 300 rpm.
-
Filtration: Transfer the mixture to a 0.45 µm PTFE filter plate and centrifuge at 1000 x g for 5 minutes. Causality: This step physically separates the solubilized fraction from any micro-precipitates.
-
Self-Validation & Quantification: Analyze the filtrate via HPLC-UV against a standard curve generated in 100% Acetonitrile (where solubility is assumed to be 100%). Validation criteria: A recovery of >80% (i.e., >160 µM) confirms excellent kinetic solubility suitable for cellular assays.
Conclusion
The integration of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine into a drug discovery pipeline is not merely a structural substitution; it is a calculated physicochemical optimization. By exploiting its chemoselective primary amine for rapid analog generation and relying on its electron-rich pyridine core to modulate pKa and solubility, researchers can effectively bypass traditional lipophilicity traps that plague late-stage development.
References
-
PubChemLite / PubChem Database , Compound Summary for CID 45088868 / CAS 637015-71-5, National Center for Biotechnology Information. URL: [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold , IntechOpen / ResearchGate, July 2018. URL:[Link]
-
Organic Synthesis & Process Optimization , Acid-Amine Coupling using HBTU/HATU, Organic-Synthesis.com. URL: [Link]
